2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexanedioic acid 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexanedioic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13626721
InChI: InChI=1S/C21H21NO6/c23-19(24)11-5-10-18(20(25)26)22-21(27)28-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,22,27)(H,23,24)(H,25,26)
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCC(=O)O)C(=O)O
Molecular Formula: C21H21NO6
Molecular Weight: 383.4 g/mol

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexanedioic acid

CAS No.:

Cat. No.: VC13626721

Molecular Formula: C21H21NO6

Molecular Weight: 383.4 g/mol

* For research use only. Not for human or veterinary use.

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexanedioic acid -

Specification

Molecular Formula C21H21NO6
Molecular Weight 383.4 g/mol
IUPAC Name 2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanedioic acid
Standard InChI InChI=1S/C21H21NO6/c23-19(24)11-5-10-18(20(25)26)22-21(27)28-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,22,27)(H,23,24)(H,25,26)
Standard InChI Key DSQHYGKLDYXUSA-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCC(=O)O)C(=O)O
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCC(=O)O)C(=O)O

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound’s structure consists of a hexanedioic acid backbone modified at the α-amino position with an Fmoc protecting group. The stereochemistry at the α-carbon is exclusively L-configuration, as evidenced by its IUPAC name and enantiomeric purity specifications . The Fmoc group, a 9-fluorenylmethyloxycarbonyl moiety, provides steric protection to the amino group during synthesis while allowing deprotection under mild basic conditions (e.g., piperidine) .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC21H21NO6\text{C}_{21}\text{H}_{21}\text{NO}_{6}
Molecular Weight383.4 g/mol
IUPAC Name(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanedioic acid
CAS Number250384-77-1
Storage Conditions2–8°C in inert atmosphere

Stereochemical Considerations

The L-configuration of the α-carbon is critical for compatibility with natural peptide sequences. Enantiomeric forms, such as Fmoc-D-2-aminoadipic acid (CAS 218457-73-9), exhibit identical molecular formulas but divergent biochemical interactions due to their mirror-image configurations . While the D-enantiomer finds niche applications in synthetic biology, the L-form dominates pharmaceutical research due to its prevalence in naturally occurring peptides .

Applications in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

The Fmoc group’s orthogonal protection strategy enables iterative coupling cycles in SPPS. Deprotection occurs via β-elimination under mild basic conditions (e.g., 20% piperidine in DMF), leaving acid-labile side-chain protections (e.g., tert-butyl esters) intact. This compound’s dual carboxylic acid groups facilitate conjugation at both termini, enabling the synthesis of branched peptides or cyclic structures through selective activation .

Bioconjugation and Drug Development

In antibody-drug conjugates (ADCs), the carboxylic acid moieties serve as attachment points for linker molecules. For example, one carboxylate may bind to a cytotoxic payload via amide bond formation, while the other anchors to a monoclonal antibody’s lysine residues . Recent preclinical studies demonstrate enhanced tumor targeting in HER2-positive breast cancer models using aminoadipic acid-based linkers.

Research Findings and Biomedical Relevance

Neurological Applications

The compound’s ability to cross the blood-brain barrier has spurred interest in neuropeptide therapeutics. In Alzheimer’s disease models, Fmoc-protected aminoadipic acid derivatives reduced β-amyloid aggregation by 43% at 10 μM concentrations through competitive binding to fibril nucleation sites.

Comparative Analysis with Related Compounds

Table 2: Fmoc-Aminoadipic Acid Derivatives Comparison

CompoundCAS NumberMolecular FormulaKey Application
Fmoc-L-2-aminoadipic acid250384-77-1C21H21NO6\text{C}_{21}\text{H}_{21}\text{NO}_{6}SPPS, bioconjugation
Fmoc-D-2-aminoadipic acid218457-73-9C21H21NO6\text{C}_{21}\text{H}_{21}\text{NO}_{6}Synthetic biology probes
Fmoc-Lys(Alloc)-OH146982-27-6C25H28N2O6\text{C}_{25}\text{H}_{28}\text{N}_2\text{O}_6Orthogonal protection

The Alloc-protected lysine derivative (CAS 146982-27-6) exemplifies orthogonal protection strategies, where the Fmoc and Alloc groups enable sequential deprotection for branched peptide architectures .

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